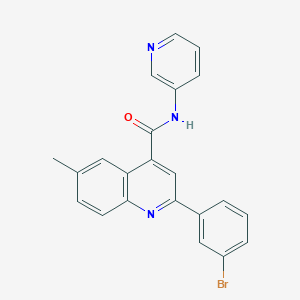
2-(3-bromophenyl)-6-methyl-N-3-pyridinyl-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(3-bromophenyl)-6-methyl-N-3-pyridinyl-4-quinolinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BPIQ and has a molecular formula of C23H17BrN4O.
Applications De Recherche Scientifique
2-(3-bromophenyl)-6-methyl-N-3-pyridinyl-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that BPIQ inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPIQ has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
In addition to medicinal chemistry, BPIQ has also been studied for its potential use as a fluorescent probe in bioimaging. This compound has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases, and emit fluorescence upon binding. This property makes BPIQ a promising tool for the detection and diagnosis of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-6-methyl-N-3-pyridinyl-4-quinolinecarboxamide is not fully understood. However, studies have shown that BPIQ inhibits the activity of various enzymes, including acetylcholinesterase and topoisomerase II. This inhibition leads to the induction of apoptosis and inhibition of cell proliferation, which is believed to be responsible for the compound's anticancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that BPIQ inhibits the activity of acetylcholinesterase and topoisomerase II, which are enzymes involved in various biological processes. In addition, BPIQ has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-bromophenyl)-6-methyl-N-3-pyridinyl-4-quinolinecarboxamide in lab experiments is its potential applications in various fields. BPIQ has been extensively studied for its anticancer properties and potential use as a fluorescent probe in bioimaging. In addition, BPIQ is relatively easy to synthesize and is commercially available.
However, there are also limitations to using BPIQ in lab experiments. One limitation is the lack of understanding of its mechanism of action. In addition, the compound's potential toxicity and side effects have not been fully studied, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research of 2-(3-bromophenyl)-6-methyl-N-3-pyridinyl-4-quinolinecarboxamide. One direction is to further investigate the compound's mechanism of action and potential applications in medicinal chemistry. This includes studying its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases.
Another direction is to investigate the potential use of BPIQ as a fluorescent probe in bioimaging. This includes developing new imaging techniques and applications for the detection and diagnosis of neurodegenerative diseases.
Overall, this compound is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential applications, but the compound's unique properties make it a promising tool for scientific research.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-6-methyl-N-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O/c1-14-7-8-20-18(10-14)19(22(27)25-17-6-3-9-24-13-17)12-21(26-20)15-4-2-5-16(23)11-15/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDNNZJZNYCYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CN=CC=C3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


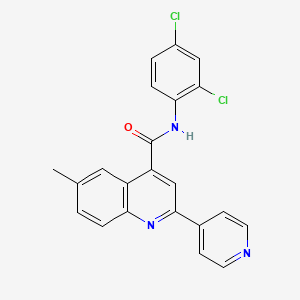

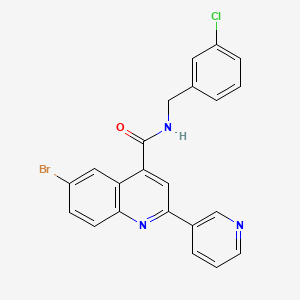




![6-chloro-2-(2-pyridinyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B3504364.png)
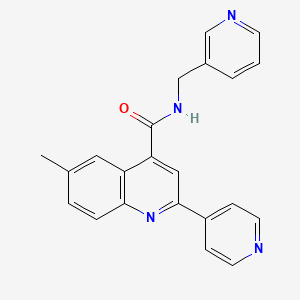
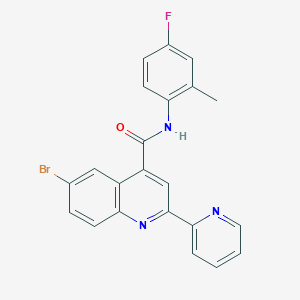
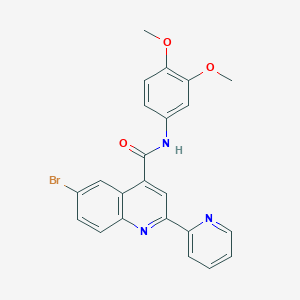
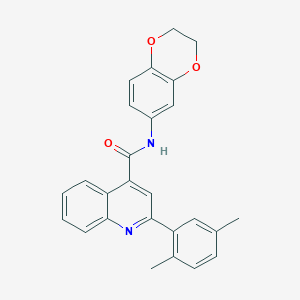
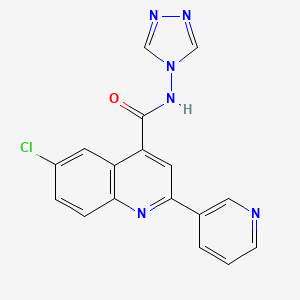
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504394.png)
